Product packaging for Canditriol(Cat. No.:CAS No. 107656-75-7)

Canditriol

Cat. No.: B1259001
CAS No.: 107656-75-7
M. Wt: 320.5 g/mol
InChI Key: SMJRKTGCQAVGTN-SSKHUGDLSA-N
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Description

Classification within Diterpenoid Chemical Structures

From a structural standpoint, Canditriol belongs to the kaurane (B74193) diterpenoids subclass naturalproducts.net. Diterpenoids are a large and diverse group of natural products, and the kaurane skeleton is a specific bicyclic ring system that forms the core of this particular family of compounds.

The chemical classification of this compound can be summarized as follows:

Classification LevelName
Super Class Lipids and lipid-like molecules
Class Prenol lipids
Sub Class Diterpenoids
Direct Parent Kaurane diterpenoids

This data is sourced from the COCONUT natural products database. naturalproducts.net

Academic Significance in Natural Product Research

The academic significance of this compound stems from its status as a natural product with a specific chemical structure that is of interest to researchers. It has been isolated from natural sources, specifically the aerial parts of Sideritis infernalis, alongside other related diterpenes such as candol B, candicandiol (B1257734), and candidiol colab.ws.

Furthermore, this compound has been identified as a product of biotransformation. In one study, the fungus Mucor plumbeus was used to transform candicandiol, another diterpene, into this compound nih.govacs.org. This microbiological transformation is of interest to researchers studying enzymatic reactions and the potential for using microorganisms to synthesize or modify complex organic molecules nih.govacs.org. The study of such biotransformations can provide insights into biosynthetic pathways and offer methods for producing novel compounds mdpi.com.

While research specifically detailing the biological activity of this compound is limited in the provided results, the broader class of diterpenoids is known to exhibit a range of biological activities, including antifungal properties, which is a significant area of investigation in natural product research nih.govnih.gov.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H32O3 B1259001 Canditriol CAS No. 107656-75-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

107656-75-7

Molecular Formula

C20H32O3

Molecular Weight

320.5 g/mol

IUPAC Name

(1R,2R,4S,5S,9R,10S,13R,15S)-5-(hydroxymethyl)-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-2,15-diol

InChI

InChI=1S/C20H32O3/c1-12-13-5-6-14-19(3)8-4-7-18(2,11-21)15(19)9-16(22)20(14,10-13)17(12)23/h13-17,21-23H,1,4-11H2,2-3H3/t13-,14+,15-,16-,17+,18-,19+,20-/m1/s1

InChI Key

SMJRKTGCQAVGTN-SSKHUGDLSA-N

SMILES

CC1(CCCC2(C1CC(C34C2CCC(C3)C(=C)C4O)O)C)CO

Isomeric SMILES

C[C@@]1(CCC[C@@]2([C@@H]1C[C@H]([C@]34[C@H]2CC[C@H](C3)C(=C)[C@@H]4O)O)C)CO

Canonical SMILES

CC1(CCCC2(C1CC(C34C2CCC(C3)C(=C)C4O)O)C)CO

Synonyms

7alpha,15alpha,18-trihydroxy-ent-kaur-16-ene
canditriol

Origin of Product

United States

Natural Occurrence and Isolation Methodologies

Botanical Sources and Distribution

Canditriol belongs to the ent-kaurane class of diterpenoids, which are widely distributed in the plant kingdom frontiersin.orgnih.govnih.gov. While direct isolation of this compound has been reported from specific species, the presence of structurally similar ent-kauranes in several major plant families suggests a broad botanical distribution. These compounds are recognized as key intermediates in the biosynthesis of gibberellins, a class of plant hormones frontiersin.orgnih.gov.

The families listed below are notable for producing ent-kaurane diterpenoids, including compounds closely related to this compound.

Plant FamilyExamples of Genera Containing ent-Kaurane Diterpenoids
Euphorbiaceae Euphorbia, Croton nih.govnih.govtandfonline.comresearchgate.netacgpubs.orgnih.gov
Asteraceae Aldama, Mikania, Oyedaea, Nouelia nih.govmdpi.comresearchgate.netacdlabs.comnih.gov
Lamiaceae Isodon, Salvia, Sideritis nih.govresearchgate.netresearchgate.netnih.gov
Annonaceae Xylopia, Annona frontiersin.orgnih.govnih.govresearchgate.netbohrium.comdntb.gov.uascielo.br

Specifically, this compound has been identified as a biotransformation product in fungi and has been isolated from plants such as Sideritis congesta researchgate.net. The widespread occurrence of the parent ent-kaurane skeleton across these diverse plant families indicates that this compound may also be present in other species within these groups, pending further phytochemical investigations.

Advanced Chromatographic Purification Techniques

The purification of this compound from crude plant extracts is a meticulous process that relies on a sequence of chromatographic methods. Each technique separates compounds based on different physicochemical properties, such as polarity, size, and affinity for the stationary phase.

Silica gel column chromatography is a fundamental and widely used technique for the initial fractionation of plant extracts scielo.br. In the isolation of ent-kaurane diterpenes, a crude extract is typically loaded onto a silica gel column. A solvent or a gradient of solvents with increasing polarity (e.g., starting with hexane and gradually adding ethyl acetate) is passed through the column to elute the compounds. Fractions are collected and analyzed, often by thin-layer chromatography (TLC), to pool those containing compounds with similar polarities. This step is crucial for separating the diterpenoids from other classes of compounds like fats, chlorophylls, and more polar substances.

Following initial fractionation, reversed-phase chromatography, often on a C18-bonded silica stationary phase, is frequently employed for further purification mysagestore.com. In this technique, the stationary phase is nonpolar (hydrophobic), and a polar mobile phase, typically a mixture of water and a solvent like methanol or acetonitrile, is used phcogres.com. Compounds are separated based on their hydrophobicity; less polar compounds like this compound are retained longer on the column. This method is highly effective for separating closely related diterpenes that may not have been resolved by normal-phase silica gel chromatography.

Sephadex LH-20 is a versatile chromatography medium used for the separation of natural products, including terpenoids researchgate.netcytivalifesciences.comprep-hplc.com. This lipophilic, cross-linked dextran gel allows for separation based on molecular size when used in organic solvents researchgate.netcytivalifesciences.comprep-hplc.com. Smaller molecules can enter the pores of the gel beads and are eluted later, while larger molecules are excluded and elute earlier. Additionally, depending on the solvent system used, partition and adsorption chromatography mechanisms can also contribute to the separation researchgate.net. This technique is particularly useful for removing pigments and other impurities, and for separating diterpenes from other small molecules.

Semi-preparative High-Performance Liquid Chromatography (HPLC) is often the final step in the purification of natural products like this compound to achieve a high degree of purity embrapa.brresearchgate.netnih.govnih.govresearchgate.net. This high-resolution technique utilizes smaller particle size stationary phases (often C18) and high pressure to achieve excellent separation of structurally similar compounds nih.gov. Fractions are collected with high precision, and the purity of the isolated compound is typically confirmed by analytical HPLC and spectroscopic methods.

Chromatographic TechniqueStationary PhasePrinciple of SeparationTypical Application in this compound Isolation
Silica Gel Column Chromatography Silica GelAdsorption (Polarity)Initial fractionation of crude extract.
Reversed-Phase C18 Chromatography C18-bonded silicaPartition (Hydrophobicity)Purification of fractions from silica gel chromatography.
Sephadex LH-20 Gel Filtration Hydroxypropylated dextranSize Exclusion / PartitionRemoval of pigments and separation of small molecules.
Semi-Preparative HPLC C18-bonded silica (small particle size)High-resolution Partition (Hydrophobicity)Final purification to obtain high-purity this compound.

Extraction Solvents and Preparative Considerations

The journey to isolating this compound begins with the extraction of the compound from the plant material. The choice of solvent is critical and is based on the polarity of the target compound. For ent-kaurane diterpenes, which are moderately polar, a range of organic solvents are employed.

Commonly used extraction solvents include:

Methanol and Ethanol: These polar solvents are effective at extracting a broad range of compounds, including diterpenoids.

Dichloromethane and Chloroform: These solvents of intermediate polarity are also used, sometimes in succession with less polar solvents.

Hexane and Ethyl Acetate (B1210297): Often used in sequential extractions to first remove non-polar compounds (with hexane) and then extract the desired diterpenes (with ethyl acetate).

The dried and powdered plant material is typically subjected to maceration or Soxhlet extraction with the chosen solvent. After extraction, the solvent is removed under reduced pressure to yield a crude extract. This extract is then often subjected to a liquid-liquid partitioning step (e.g., between hexane and methanol/water) to further remove highly non-polar or highly polar impurities before proceeding to the chromatographic purification stages.

Biosynthesis and Biotransformation Pathways

Endogenous Biosynthetic Routes in Plants

Diterpenes, including the ent-kaurane skeleton from which Canditriol is derived, are synthesized in plants via the isoprenoid pathway. This intricate process involves several key enzymatic steps.

The biosynthesis of diterpenes initiates with the universal C20 precursor, geranylgeranyl pyrophosphate (GGPP). GGPP is formed from isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP), through the mevalonate (B85504) (MVA) or methylerythritol 4-phosphate (MEP) pathways nih.govidrblab.net. The initial step in the formation of the ent-kaurane skeleton, a foundational structure for this compound, involves the cyclization of GGPP mitoproteome.orgh-its.org.

Following the formation of GGPP, the enzyme ent-copalyl diphosphate synthase (ent-CPS) plays a crucial role. This enzyme catalyzes the cyclization of GGPP to produce ent-copalyl diphosphate (ent-CPP). Subsequently, ent-CPP is converted into ent-kaurene (B36324) by ent-kaurene synthase (ent-KS), marking a central step in the biosynthesis of ent-kaurane diterpenes nih.gov. This sequential action of ent-CPS and ent-KS establishes the basic tetracyclic framework.

The functionalization of the ent-kaurane skeleton, including the introduction of hydroxyl groups at specific positions to form compounds like this compound, is often mediated by cytochrome P450 monooxygenases (P450s). These enzymes are known for their ability to catalyze the regioselective and stereoselective hydroxylation of unactivated carbon atoms. In plants, P450s are involved in numerous metabolic processes, including the biosynthesis and catabolism of phytohormones and secondary metabolites. While specific P450 oxidases directly responsible for the endogenous hydroxylation steps leading to this compound in plants are not extensively detailed in current literature, P450 enzymes are generally recognized for their critical role in introducing oxygen functionalities into diterpene structures. For instance, the presence of a 15α-hydroxyl group in this compound has been observed to influence subsequent hydroxylation patterns, such as inhibiting oxidation at C-19 and directing hydroxylation to C-11β.

Microbial Biotransformation for Structural Modification

Microbial biotransformation offers an efficient and environmentally friendly approach to modify natural products, including diterpenes, often leading to novel derivatives or increased functionalization at specific sites that are difficult to achieve through conventional chemical synthesis.

Two prominent fungal species, Mucor plumbeus and Gibberella fujikuroi, have been extensively studied for their capacity to biotransform kaurane (B74193) diterpenes, including the formation and further modification of this compound.

Biotransformation by Mucor plumbeus : Mucor plumbeus has demonstrated the ability to introduce hydroxyl groups into kaurane diterpenes with high regioselectivity. For example, the incubation of candicandiol (B1257734) (7α,18-dihydroxy-ent-kaur-16-ene) with M. plumbeus resulted in the formation of this compound (7α,15α,18-trihydroxy-ent-kaur-16-ene) as a minor metabolite, with a reported yield of 1.47%. This highlights the fungus's capacity for specific hydroxylation at the C-15α position.

Biotransformation by Gibberella fujikuroi : Gibberella fujikuroi (also known as Fusarium fujikuroi) is well-known for its role in diterpene metabolism, particularly its ability to hydroxylate various positions on the kaurane skeleton. When this compound (7α,15α,18-trihydroxy-ent-kaur-16-ene) was incubated with G. fujikuroi, it underwent further biotransformation to yield 7α,11β,15α,18-tetrahydroxy-ent-kaur-16-ene. This demonstrates the fungus's capacity to introduce an additional hydroxyl group at the C-11β position.

The yields and products of these biotransformations can vary depending on the specific substrate and fungal strain, as summarized in the table below.

Substrate (Compound Name)Fungal SpeciesProduct (Compound Name)Hydroxylation Site(s)Yield (%)Reference
CandicandiolMucor plumbeusThis compoundC-15α1.47
This compoundGibberella fujikuroi7α,11β,15α,18-tetrahydroxy-ent-kaur-16-eneC-11βNot specified

Microbial biotransformations are often characterized by their high stereo- and regioselectivity, which is particularly valuable for synthesizing complex natural product derivatives.

C-15α Hydroxylation : The formation of this compound from candicandiol by Mucor plumbeus exemplifies stereospecific hydroxylation at the C-15α position. This specific modification introduces the α-oriented hydroxyl group at carbon 15, which is characteristic of this compound's structure.

C-11β Hydroxylation : Gibberella fujikuroi is notable for its ability to introduce hydroxyl groups at the C-11 position, often with a β-orientation. Research indicates that the presence of a 15α-hydroxyl group in this compound can steer the fungal enzymatic machinery, inhibiting oxidation at C-19 (a common step in gibberellin biosynthesis) and instead directing hydroxylation to the C-11β position. This stereospecificity is crucial for generating structurally diverse kaurane diterpenes.

Chemical Synthesis and Derivatization Strategies

Foundational Chemical Synthesis Routes from ent-Kaurene (B36324) Precursors

The biosynthesis of ent-kaurane diterpenoids, including Canditriol, originates from geranylgeranyl diphosphate (B83284) (GGPP) through a two-step cyclization process catalyzed by ent-copalyl diphosphate synthase and ent-kaurene synthase, leading to ent-kaurene. uniprot.org Chemical synthesis routes aim to mimic or extend these natural pathways to introduce specific functionalities.

Hydroxylation, the introduction of hydroxyl (-OH) groups, is a critical step in increasing the polarity and modifying the biological activity of diterpenoids.

Enzymatic Methods : Fungal biotransformations are particularly effective for regioselective and stereoselective hydroxylation of unactivated carbons in kaurane (B74193) diterpenes, a challenging task for traditional chemical methods. mdpi.comresearchgate.netresearchgate.net For instance, Mucor plumbeus has been shown to hydroxylate candicandiol (B1257734) (ent-7β,18-dihydroxy-kaur-16-ene) at the C-15α position, yielding this compound (ent-7β,15β,18-trihydroxy-kaur-16-ene) as a minor metabolite. researchgate.netresearchgate.net Other fungi, such as Gibberella fujikuroi, are known to introduce hydroxyl groups at various positions, including C-7 and C-11, in kaurane derivatives. mdpi.comresearchgate.net Enzymes like ent-kaurene oxidase (a cytochrome P450 monooxygenase) are responsible for the oxidation of ent-kaurene to ent-kaurenol (B36349) and subsequently to ent-kaurenal (B36371) in gibberellin biosynthesis, involving specific hydroxylation steps. uniprot.orgontosight.ai Another enzyme, OsKOL4, can hydroxylate ent-kaurene to 3α-hydroxy-ent-kaurene. oup.com

Metal-Catalyzed Oxidation : Recent advancements in synthetic chemistry have enabled regio- and diastereoselective oxidations of ent-kauranes using metal catalysts. Palladium- and manganese-mediated oxidations have been successfully employed in the synthesis of oxidized ent-kaurane derivatives. acs.orgresearchgate.netresearchgate.net Notably, the use of catalysts like Mn(CF3-PDP) has facilitated the first applications of non-directed metal-catalyzed oxidation at unactivated C-H bonds in total synthesis, providing powerful tools for introducing oxygen functionalities. acs.orgresearchgate.netresearchgate.netbeilstein-journals.org

Epoxidation of the double bond present in ent-kaurene derivatives is a common strategy to introduce oxygen functionalities that can be further manipulated.

Epoxidation : The exocyclic double bond at C-16 in ent-kaurene can be stereoselectively epoxidized, typically using peroxyacids such as m-chloroperoxybenzoic acid (mCPBA). This reaction usually proceeds from the sterically more accessible face of the double bond, leading to specific epoxide isomers, for example, ent-16β,17-epoxide. scielo.brtubitak.gov.tr

Acid-Catalyzed Ring-Opening : Epoxides are highly reactive three-membered cyclic ethers that undergo ring-opening reactions under acidic conditions. This process involves protonation of the epoxide oxygen, making it a better leaving group, followed by nucleophilic attack. acs.org The regioselectivity of the ring-opening is influenced by the substitution pattern of the epoxide carbons; under acidic conditions, the nucleophile preferentially attacks the more substituted carbon, often resulting in trans-1,2-diol products. scielo.bracs.org Lewis acids, such as InCl3 or BF3, can also catalyze rearrangements of epoxides to form carbonyl compounds, although this can sometimes lead to a mixture of products due to a lack of regioselectivity in the ring-opening step. scielo.br

Reduction reactions are essential for transforming various functional groups present in synthetic intermediates.

Lithium Aluminum Hydride (LAH) : Lithium aluminum hydride (LiAlH4) is a potent nucleophilic reducing agent widely utilized in organic synthesis. It is capable of reducing a broad spectrum of functional groups, including aldehydes, ketones, carboxylic acids, esters, amides, nitriles, and epoxides, typically converting them into corresponding alcohols or amines. smolecule.comuzh.chchemrxiv.orgacs.org For example, LAH can reduce an epoxyalcohol to a triol. uzh.ch Due to its high reactivity with protic solvents, reactions involving LAH must be conducted under strictly anhydrous and nonprotic conditions. Tetrahydrofuran (THF) is a commonly preferred solvent for LAH reductions due to its ability to dissolve the reagent effectively and its inertness under these conditions. ontosight.aiuzh.chchemrxiv.org

Challenges in Total Synthesis of Complex Diterpenoids

The total synthesis of complex diterpenoids, such as this compound and other ent-kaurane derivatives, presents considerable synthetic challenges. These challenges stem from several factors:

Structural Complexity : Diterpenoids often possess intricate polycyclic architectures with multiple fused rings. researchgate.netcsic.esnih.gov

Diverse Oxygenation Patterns : The presence of numerous hydroxyl, carbonyl, and epoxide functionalities, often in close proximity, adds to the complexity and requires highly selective reaction methodologies. csic.esnih.gov

Multiple Contiguous Stereocenters : Many diterpenoids feature a high density of chiral centers, demanding precise stereocontrol throughout the synthetic route to achieve the correct absolute and relative configurations. researchgate.netcsic.eschemrxiv.org

Regioselectivity and Stereoselectivity : Achieving high regioselectivity and stereoselectivity during bond-forming and functionalization steps is paramount and often difficult to control, potentially leading to mixtures of isomers. scielo.brchemrxiv.org

Limited Availability : The scarcity of some naturally occurring diterpenoids necessitates efficient synthetic approaches to enable further research and development. researchgate.net

Semi-Synthetic Modifications via Late-Stage Functionalization

Semi-synthetic modification, particularly through late-stage functionalization, has emerged as a powerful strategy for diversifying natural products and their derivatives. This approach involves chemically modifying an already complex natural product scaffold rather than building the entire molecule from simple precursors. mdpi.comresearchgate.net

Advantages : Late-stage functionalization allows for the rapid generation of diverse analogs for structure-activity relationship (SAR) studies, overcoming the limitations of isolating sufficient quantities of specific natural products. mdpi.comresearchgate.net It is particularly useful for introducing new functionalities, such as additional hydroxyl groups, at unactivated C-H bonds, which are often difficult to target with conventional synthetic methods. mdpi.comresearchgate.netresearchgate.net

Methods : Biotransformations using microorganisms are a prominent tool in late-stage functionalization of diterpenoids. Fungi, for example, can perform highly selective hydroxylations at various positions on the kaurane skeleton, leading to more polar and often biologically active derivatives. mdpi.comresearchgate.netresearchgate.net Other methods include selective functionalization of reactive groups and C-H bonds using advanced catalysts, photochemistry, and electrochemistry. researchgate.net

Esterification and Acetylation for Modulating Molecular Properties

Esterification and acetylation are common derivatization techniques employed to modify the physicochemical and biological properties of diterpenoids. These reactions involve the conversion of hydroxyl groups into ester or acetate (B1210297) functionalities. smolecule.comjmb.or.kr

Impact on Properties : Such modifications can significantly influence molecular properties, including:

Lipophilicity and Solubility : Esterification, particularly with longer fatty acid chains, can increase lipophilicity, potentially improving membrane permeability and bioavailability. Conversely, introducing more polar ester groups might enhance water solubility. smolecule.comnih.gov

Biological Activity : The presence or absence of ester groups can modulate the interaction of the compound with biological targets, thereby affecting its activity. For example, acetylation can alter the cytotoxicity of kaurane diterpenoids. smolecule.comnih.gov Acetate esters can persist in biological systems and contribute to the compound's mechanism of action.

Reagents : Acetylation typically involves reagents like acetic anhydride (B1165640) (Ac2O) in the presence of a base such as pyridine. acs.orgsmolecule.com Selective deacetylation methods, for instance, using dibutyltin (B87310) oxide, also exist, allowing for precise control over the functionalization pattern. jmb.or.kr

Molecular and Cellular Mechanisms of Action Preclinical Focus

Antitumor Modalities

While polyketides, a class of compounds that includes candicidins, have been generally noted for their potential antimicrobial, anticancer, and radical-scavenging properties, specific detailed research findings on Canditriol (Candicidin D) regarding its direct antitumor modalities are not extensively documented in the provided scientific literature. oup.com

Specific detailed research findings demonstrating the direct inhibition of cancer cell proliferation by this compound (Candicidin D) in various in vitro models, including specific cell lines such as HCT116, HepG2, or MDA-MB-231, are not extensively documented in the provided search results.

Detailed research findings specifically on this compound (Candicidin D) inducing apoptosis in specific cancer cell lines like HCT116, HepG2, or MDA-MB-231 are not extensively documented in the provided search results.

Information regarding the modulation of cell cycle progression, such as G0/G1 phase arrest, by this compound (Candicidin D) in cancer cells is not extensively documented in the provided search results.

The primary molecular target of this compound (Candicidin D) is ergosterol (B1671047) in fungal cytoplasmic membranes, leading to membrane disruption. drugbank.comnih.gov However, specific detailed research findings on its interaction with intracellular molecular targets and signaling pathways in the context of antitumor activity are not extensively documented in the provided search results.

Antibacterial Research Focus

This compound (Candicidin D) is predominantly recognized and studied as an antifungal agent. Its activity is primarily directed against fungi, particularly yeasts like Candida albicans. drugbank.comnih.govoup.comresearchgate.netnih.govwho.intnih.gov

The provided scientific literature does not extensively document significant antibacterial activity of this compound (Candicidin D), particularly its efficacy against resistant bacterial strains such as Methicillin-Resistant Staphylococcus aureus (MRSA) or Vancomycin-Resistant Enterococcus (VRE). Candicidin preparations have been reported to inhibit the growth of fungi, especially yeast forms, but not typically bacteria or actinomycetes. who.int

Hypothesized Mechanisms of Action (e.g., Cell Membrane Disruption, Metabolic Pathway Inhibition)

The precise molecular and cellular mechanisms of action of this compound are areas of ongoing preclinical investigation. As a diterpene with an ent-kaurane skeleton, this compound's hypothesized mechanisms of action are often inferred from studies on related compounds within this class. Diterpenes, including kaurane (B74193) types, have been observed to possess antimicrobial properties. One proposed mechanism for the antimicrobial activity of kaurane diterpenes involves their ability to cross bacterial cell membranes, leading to cellular damage. cdutcm.edu.cn This suggests a potential role for cell membrane disruption in this compound's biological activity. Furthermore, some diterpenes have demonstrated cytotoxic effects against various cancer cell lines, indicating broader cellular impacts. nih.gov

While the influence of this compound's structural features on its own biotransformation has been noted (e.g., the 15α-hydroxyl group inhibiting oxidation at C-19 and direct hydroxylation at C-11β during microbial transformation), direct evidence of this compound inhibiting specific metabolic pathways in target organisms as a primary mechanism of action is not extensively detailed in current research. nih.gov However, the general concept of metabolic pathway inhibition is a recognized mechanism for various bioactive compounds.

Synergistic Effects with Conventional Antibiotics

While diterpenes, including this compound, are known to exhibit antimicrobial activities nih.gov, specific detailed research findings on this compound's synergistic effects with conventional antibiotics are not explicitly documented in the provided search results. However, the concept of combination therapy, particularly involving antimicrobial peptides (AMPs) and conventional antibiotics, has gained significant attention as a promising strategy to combat antibiotic resistance.

Studies on other antimicrobial agents, such as AMPs, illustrate potential mechanisms through which synergy can occur. These include increasing bacterial membrane permeability, which facilitates the entry of antibiotics into the cytoplasm to reach their intracellular targets. Additionally, some antimicrobial agents have been shown to increase intracellular antibiotic concentrations by inhibiting bacterial efflux pump activity, thereby circumventing resistance mechanisms. Such synergistic approaches can lead to a reduction in the minimum inhibitory concentration (MIC) of the combined agents and help prevent the development of resistance in microorganisms.

Anti-inflammatory Response Modulation

This compound, as a diterpene, belongs to a class of natural products widely recognized for their anti-inflammatory properties. nih.govcdutcm.edu.cn Research into various diterpenoids has shed light on their capacity to modulate inflammatory responses at molecular and cellular levels.

Inhibition of Pro-inflammatory Cytokines and Mediators

Diterpenes have been shown to exert anti-inflammatory effects by inhibiting the production and release of key pro-inflammatory cytokines and mediators. For instance, hispanolone (B98741) derivatives, a type of labdane (B1241275) diterpenoid, significantly reduced nitric oxide (NO) production and the expression of inducible nitric oxide synthase (iNOS) at both mRNA and protein levels in interferon-gamma (IFN-γ)-stimulated brain microglia. These derivatives also inhibited the IFN-γ-induced production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and IFN-γ-inducible protein-10 (IP-10).

Another diterpene, kaurenol, demonstrated anti-inflammatory activity linked to the regulation of NO release and potentially other mediators involved in vascular permeability, such as serotonin (B10506) and prostaglandin. Furthermore, kaurenol's effects were associated with the regulation of interleukin-6 (IL-6) and interleukin-10 (IL-10). Pro-inflammatory cytokines, which are crucial for coordinating cell-mediated immune responses, include IL-1, IL-2, IL-6, IL-12, IL-17, IL-18, IFN-γ, and TNF-α, with IL-1, IL-6, and TNF-α being key mediators of inflammation.

Interactions with Inflammatory Signaling Pathways

The anti-inflammatory actions of diterpenoids often involve their interactions with critical cellular signaling pathways that govern inflammatory responses. A prominent pathway modulated by diterpenoids is the nuclear transcription factor-kappaB (NF-κB) pathway. NF-κB plays a central role in regulating immune and inflammatory responses, and its deregulated expression is a hallmark of several inflammatory diseases, making it a significant target in drug discovery. Diterpenoids have been shown to modulate NF-κB activation, contributing to their anti-inflammatory profile.

Beyond NF-κB, other signaling cascades are also influenced. Hispanolone derivatives, for example, were found to markedly inhibit the phosphorylation of STAT-1 and STAT-3. These signal transducers and activators of transcription (STAT) proteins are upstream signaling molecules crucial for IFN-γ-induced iNOS gene expression, indicating that diterpenes can suppress inflammatory signaling cascades by interfering with these pathways.

Structure Activity Relationship Sar Studies

Impact of Functionalization and Hydroxylation on Biological Activity

Increased functionalization, particularly through hydroxylation, is frequently associated with enhanced biological activity in kaurane (B74193) diterpenes guidetopharmacology.orgresearchgate.net. This phenomenon has been observed in various contexts, including antitumor and immunomodulatory activities. For instance, polyhydroxylated kaurane diterpenes, such as oridonin (B1677485), exhibit significant antitumor properties against P388 lymphocytic leukemia in mice guidetopharmacology.org. The introduction of additional hydroxyl groups can lead to more polar derivatives, which are often produced through fungal biotransformations, a method that can functionalize unactivated carbons that are challenging to modify via semi-synthesis guidetopharmacology.orgnih.govresearchgate.net.

Role of Specific Hydroxyl Group Positions (e.g., C-7, C-14)

The position and orientation of hydroxyl groups within the kaurane skeleton are pivotal for their biological effects. Studies on kaurane diterpenes indicate that hydroxyl groups at specific carbon positions contribute distinctly to their activity.

Here is a summary of the roles of specific hydroxyl group positions:

Carbon PositionObserved Impact on Biological Activity / Structural InfluenceRelevant Compounds
C-7 and/or C-14Increased antitumor activity guidetopharmacology.org. C-7 is a frequently hydroxylated position guidetopharmacology.org.Kaurane diterpenes guidetopharmacology.org
C-7Suggested to be responsible for antibacterial activity nih.gov. Influences biotransformation pathways (e.g., 7α-hydroxyl in epicandicandiol directs towards seco-ring B acids route) nih.gov.Actinomadurol, Jbir-65 nih.gov, Epicandicandiol nih.gov
C-15αIn Canditriol, inhibits oxidation at C-19 and direct hydroxylation at C-11β nih.govfrontiersin.org.This compound nih.govfrontiersin.org
C-6βWhen forming a hydrogen bond with a C-15 carbonyl group, associated with antitumor and antibacterial activity guidetopharmacology.orgresearchgate.net.Kaurane compounds guidetopharmacology.orgresearchgate.net
C-11Important for biological activity, analogous to its role in steroidal hormones like cortisol for carbohydrate-regulating hormonal activity guidetopharmacology.org.Kaurane diterpenes, Cortisol guidetopharmacology.org

Correlation of Stereochemistry with Biological Efficacy

Stereochemistry, the three-dimensional arrangement of atoms, profoundly influences the biological efficacy of chiral molecules, a category to which many natural products like this compound belong nih.govbidd.groupmitoproteome.org. Natural compounds are often biosynthesized in an enantiomerically pure form, and their specific stereochemistry is a pivotal determinant of their biological activity bidd.groupmitoproteome.org. Even subtle differences in stereochemistry can result in vastly different biological outcomes, affecting a compound's ability to bind selectively to biological targets such as enzymes or receptors nih.gov. For example, in studies involving 3-Br-acivicin isomers, only specific (5S, αS) isomers demonstrated significant antiplasmodial activity, suggesting that stereoselective uptake mechanisms might be involved in their enhanced biological effect bidd.groupmitoproteome.org. Fungal biotransformations, often employed in the production of kaurane diterpenes, are capable of achieving stereoselective hydroxylation, further highlighting the importance of precise three-dimensional control in generating biologically active derivatives guidetopharmacology.org.

Methodological Considerations in SAR Derivation

The derivation of SAR for compounds like this compound involves various methodological approaches. A common strategy in natural product chemistry is the production of more polar derivatives, frequently achieved through fungal biotransformations guidetopharmacology.orgnih.govresearchgate.net. This biotechnological approach is particularly valuable for introducing hydroxyl groups at unactivated carbon positions, a modification that is often difficult to accomplish using traditional semi-synthetic chemical methods guidetopharmacology.orgresearchgate.net. Beyond synthetic modifications, computational modeling and advanced quantitative structure-activity relationship (QSAR) techniques, such as Comparative Molecular Field Analysis (CoMFA), are employed to gain a comprehensive understanding of SAR nih.govmdpi-res.com. These computational methods help to predict and explain the relationship between a compound's structure and its biological activity. Furthermore, the evaluation of biological activity often involves determining parameters like EC50 values, which quantify the concentration at which a compound exhibits half of its maximal effect, thereby providing a quantitative measure for SAR comparisons mdpi-res.com.

Advanced Analytical and Spectroscopic Characterization

Absolute Stereochemical Determination Techniques (e.g., X-ray Crystallography)

The absolute stereochemistry of complex natural products like Canditriol is paramount for understanding their biological activity and chemical behavior. X-ray crystallography is a definitive technique for this purpose, providing three-dimensional structural information at an atomic level. While direct X-ray crystallographic data specifically for this compound was not explicitly detailed in the provided literature, this method has been successfully employed for the absolute stereochemical determination of various related ent-kaurane diterpenes. For instance, the structure of ent-11α,15β,18-trihydroxy-kaur-16-ene, a compound derived from the biotransformation of candidiol, was definitively established through X-ray analysis. Such applications underscore the importance of X-ray crystallography in confirming the intricate stereochemical features inherent to this class of compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., 1H-NMR, 13C-NMR, NOESY)

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the comprehensive structural elucidation of this compound. Both one-dimensional (1D) and two-dimensional (2D) NMR techniques provide detailed insights into the connectivity of atoms and the spatial arrangement of functional groups.

For this compound (compound 11), specific proton (¹H) NMR data has been reported, offering characteristic chemical shifts and coupling patterns that are crucial for identifying individual protons and their local environments. idrblab.net

Proton (H)Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-180.71td13.2, 3.4
H-190.74s-
H-91.04d9
H-51.29dd12.6, 10
H-141.63dd2

Beyond ¹H NMR, the complete assignment of this compound's structure, including its carbon (¹³C) NMR spectrum, has been achieved through the extensive use of 2D NMR techniques. These include:

Correlation Spectroscopy (COSY) : Reveals correlations between coupled protons, establishing proton-proton connectivity. idrblab.netresearchgate.net

Heteronuclear Single Quantum Coherence (HSQC) : Correlates protons with the carbons to which they are directly attached, aiding in the assignment of carbon signals. idrblab.netresearchgate.net

Heteronuclear Multiple Bond Correlation (HMBC) : Provides correlations between protons and carbons separated by two or three bonds, which is vital for establishing quaternary carbon positions and long-range connectivities. idrblab.netresearchgate.net

Nuclear Overhauser Effect Spectroscopy (NOESY) : Identifies protons that are spatially close to each other, even if not directly bonded, providing crucial information for determining the relative stereochemistry and conformation of the molecule. researchgate.net

The combined application of these NMR techniques allows for the unambiguous assignment of every proton and carbon signal, leading to a robust and detailed structural elucidation of this compound.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique used to determine the exact molecular mass of a compound, thereby validating its molecular formula. This method provides highly accurate mass-to-charge (m/z) ratios, which can differentiate between compounds with very similar nominal masses but different elemental compositions.

While specific HRMS data for this compound (compound 11) was not explicitly provided in the reviewed literature, HRMS analysis is routinely applied in the characterization of diterpenes and their derivatives. For instance, the molecular formula of a related compound, compound 7, was determined as C₃₆H₄₈O₁₉ by high-resolution electrospray ionization mass spectrometry (HRESIMS), showing a molecular ion at m/z 807.2660 [M+Na]⁺. Similarly, the HRMS of compound 13 showed a molecular ion at m/z 464.2786 [M]⁺, consistent with its molecular formula. idrblab.net The precision offered by HRMS is essential for confirming the elemental composition of isolated natural products like this compound, ensuring the accuracy of the proposed chemical structure.

Purity Assessment Methodologies

Ensuring the purity of this compound is fundamental for accurate spectroscopic characterization and any subsequent biological activity studies. Purity assessment typically involves chromatographic techniques that separate the target compound from impurities.

Common methodologies employed for the purification and, by extension, purity assessment of this compound and other ent-kaurane diterpenes include:

High-Performance Liquid Chromatography (HPLC) : This technique is widely used for both analytical and preparative purposes. HPLC systems, such as those utilizing Si gel columns (e.g., Ultrasphere Si 5 µm, 10 x 250 mm), are effective in separating compounds based on their polarity, allowing for the isolation of highly pure this compound. idrblab.net The chromatogram obtained from analytical HPLC can also serve as a direct indicator of purity, with the presence of a single, well-resolved peak signifying a high degree of purity.

Silica Gel Column Chromatography : This classical method is often used as an initial purification step to separate crude extracts into fractions containing compounds of similar polarity.

Preparative Thin-Layer Chromatography (PTLC) : PTLC is a useful technique for purifying smaller quantities of compounds, providing a visual assessment of separation and purity.

The iterative application of these chromatographic techniques ensures the isolation of this compound in a sufficiently pure form for detailed spectroscopic analysis and other investigations.

Computational Approaches in Canditriol Research

Molecular Docking and Ligand-Target Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of a ligand (such as Canditriol) when bound to a protein target, forming a stable complex mdpi.com. This method helps in understanding the fundamental principles of ligand-receptor interactions and is widely applied in drug discovery to identify how compounds bind with their molecular targets nih.gov. The process typically involves preparing the protein structure, setting up a grid box around the active site, and then performing docking simulations to calculate binding affinities and analyze interaction modes mdpi.comnih.gov.

While specific detailed molecular docking studies focusing solely on this compound and its precise binding affinities to particular protein targets were not extensively detailed in the provided search results, the relevance of this approach for kaurane (B74193) diterpenes, including this compound, is well-established. For instance, in silico molecular docking has been employed to demonstrate the interaction of other compounds, such as campesterol (B1663852) and β-sitosterol (also natural products), with bacterial binding sites like Staphylococcus aureus pyruvate (B1213749) carboxylase and Pseudomonas aeruginosa virulence factor regulator, revealing binding affinities in the range of -7.6 to -7.9 kcal/mol researchgate.net. Such studies provide valuable insights into the potential antimicrobial or other therapeutic mechanisms of natural products by elucidating their molecular interactions with target proteins researchgate.net.

Molecular docking can predict various types of interactions, including hydrogen bonds, hydrophobic interactions, and pi-stacking, which are crucial for the stability of the ligand-protein complex nih.gov. The output often includes a docking score or binding energy, which serves as an indicator of the strength of the interaction, with more negative values generally indicating stronger binding nih.gov.

Table 1: Illustrative Molecular Docking Data for Natural Products (General Examples)

Compound TypeTarget ProteinBinding Affinity (kcal/mol)Key InteractionsReference
Natural ProductStaphylococcus aureus Pyruvate Carboxylase-7.8Not specified in snippet researchgate.net
Natural ProductPseudomonas aeruginosa Virulence Factor Regulator-7.9Not specified in snippet researchgate.net
Triazolothiadiazine DerivativePDE4A, ALR, DUSP1Not specified in snippetPredicted inhibition of phosphodiesterases actamedica.org
Glycyrrhetinic Acid DerivativeEpidermal Growth Factor Receptor (EGFR)≥ -9.0 (pKd)Not specified in snippet nih.gov

In Silico Prediction of Biological Activities

In silico prediction of biological activities leverages computational models and algorithms to forecast a compound's potential pharmacological effects, ADME (Absorption, Distribution, Metabolism, and Excretion) properties, and toxicity, based on its chemical structure nih.govmdpi.com. This approach significantly accelerates the drug discovery process by filtering out compounds unlikely to succeed in later experimental stages, thereby reducing time and cost nih.gov.

Tools like PASS (Prediction of Activity Spectra for Substances) analyze a compound's structure-activity relationship against a vast database of known biological activities, providing probabilities for potential pharmacological effects nih.gov. Other platforms, such as Molinspiration, predict bioactivity scores for various drug targets, including enzymes, nuclear receptors, kinase inhibitors, G-protein coupled receptor ligands, and ion channel modulators nih.gov. Furthermore, ADMET analysis, which includes parameters like lipophilicity, water-solubility, pharmacokinetics, and drug-likeness, is routinely performed using in silico methods to assess the druggability potential of compounds nih.govmdpi.com.

For this compound, being a kaurane diterpene, in silico prediction methods can be applied to anticipate its potential biological activities, such as anti-inflammatory, antimicrobial, or cytotoxic properties, which are commonly associated with this class of natural products acs.orgresearchgate.net. Although specific in silico predictions for this compound were not found in the provided search results, the general application of these methods to natural products highlights their utility. For example, in silico analyses have been used to identify novel antifungal peptides and predict their candidacidal activity against Candida albicans nih.gov. Similarly, triazolothiadiazine derivatives were predicted to have phosphatase and signal transduction pathway inhibitor, hepatocyte growth factor antagonist, anti-inflammatory, and antifungal activities using PASS software and other target prediction tools actamedica.org.

Rational Design of this compound Derivatives

Rational design in medicinal chemistry involves using computational and structural insights to systematically modify a compound's structure to enhance its desired properties, such as potency, selectivity, or pharmacokinetic profile nih.govmdpi.comnih.gov. For natural products like this compound, which often have complex structures, rational design can be particularly challenging yet rewarding.

Biotransformation, often carried out by fungi, is a natural process that leads to the structural modification of natural products, including kaurane diterpenes like this compound researchgate.netresearchgate.net. This process can introduce new functional groups, such as hydroxyl groups, at unactivated carbons, which are difficult to achieve through traditional semi-synthetic methods researchgate.net. Studies have shown that increased functionalization, particularly hydroxylation at specific positions (e.g., C-7 and/or C-14), can lead to enhanced biological activity in kaurane diterpenes researchgate.net. For instance, biotransformation of this compound (7α,15α,18-trihydroxy-ent-kaur-16-ene) by Gibberella fujikuroi has been shown to afford derivatives like 7α,18,19-trihydroxy-ent-kaur-16-ene and 7α,11β,15α,18-tetrahydroxy-ent-kaur-16-ene researchgate.netresearchgate.net.

Computational methods, such as molecular modeling and quantitative structure-activity relationship (QSAR) studies, guide the rational design process by predicting how structural changes might affect biological activity and target interaction mdpi.com. For example, rational design has been used to develop thiosemicarbazone-containing quinazoline (B50416) derivatives as potential VEGFR2 inhibitors, with in silico docking studies confirming the successful accommodation of the active site mdpi.com. Similarly, pyranochalcone derivatives were rationally designed and evaluated for their anti-inflammatory properties, with computational insights guiding the synthesis of more potent compounds nih.gov. By combining insights from molecular docking and in silico activity predictions with experimental biotransformation data, researchers can rationally design this compound derivatives with improved therapeutic profiles.

Table 2: Examples of Rational Design Outcomes for Natural Product Derivatives

Original Compound TypeDerivative TypeEnhanced Property/ActivityComputational Method UsedReference
PyranochalconesSubstituted PyranochalconesAnti-inflammatory activityRational design nih.gov
ThiosemicarbazideQuinazoline DerivativesVEGFR2 inhibitionDocking studies, MDs, MM-PBSA mdpi.com
Bacitracin AHeterocycle-incorporated Bacitracin ABactericidal activityRational design nih.gov

Emerging Research Directions and Future Perspectives

Addressing Discrepancies in Reported Bioactivity Data

While Canditriol and other kaurane (B74193) diterpenes are recognized for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties, the field requires robust and consistent data to fully establish their therapeutic potential. h-its.orgnih.gov Studies on structure-activity relationships (SAR) for kaurane diterpenes generally indicate that an increase in functionalization, particularly through the introduction of hydroxyl groups, often correlates with enhanced biological activity. nih.govmitoproteome.org For instance, polyhydroxylated kaurane diterpenes like oridonin (B1677485) exhibit antitumor activity, with higher degrees of functionalization linked to increased efficacy. mitoproteome.org Future research aims to systematically investigate and validate the reported bioactivities of this compound, ensuring consistency across studies and elucidating the specific structural features responsible for its observed effects. This involves comprehensive SAR studies to pinpoint how modifications to the ent-kaurane skeleton influence its pharmacological profile, thereby addressing any perceived discrepancies and providing a clearer understanding of its therapeutic promise.

Optimization of Synthetic and Biotransformation Yields

Optimizing the production of this compound is a significant area of ongoing research, particularly given its status as a minor metabolite in certain biotransformation processes. This compound can be obtained through the biotransformation of candicandiol (B1257734) (ent-7β,18-dihydroxy-kaur-16-ene) using fungal biocatalysts such as Mucor plumbeus. In one reported instance, this compound was produced with a yield of 1.47%, while a dihydroxylation product from the same experiment yielded 15.08%. mitoproteome.org

Biotransformations, especially those utilizing filamentous fungi, are crucial for producing more polar and functionally diverse derivatives of kaurane diterpenes, as traditional semi-synthetic methods often face limitations due to the unactivated carbons in these natural products. nih.govmitoproteome.org Although considered "green processes," initial non-optimized biotransformation experiments typically yield products below 10%, though yields up to 50-60% have been achieved in optimized scenarios. nih.govmitoproteome.org Key factors influencing these yields include the aqueous environment of the fermentation and the concentration of the substrate. mitoproteome.org Future efforts are focused on improving these yields through:

Strain Engineering: Modifying fungal strains (e.g., Mucor plumbeus) to enhance their enzymatic efficiency and selectivity towards this compound production.

Process Optimization: Refining fermentation conditions, substrate feeding strategies, and reaction parameters to maximize conversion rates and product isolation.

Enzyme Discovery and Engineering: Identifying novel enzymes with higher catalytic efficiency for specific hydroxylation steps or engineering existing enzymes through techniques like directed evolution to improve their performance.

The application of biocatalysts is increasingly favored for generating new drug targets or enhancing pharmacological activity due to their high stereo- and regioselectivity, which can be challenging to achieve with traditional organic chemistry methods.

Table 1: Representative Biotransformation Yields of this compound and Related Products

SubstrateFungusProductYield (%)Reference
CandicandiolMucor plumbeusThis compound1.47 mitoproteome.org
CandicandiolMucor plumbeusDihydroxylation product (ent-7β,16β,17,18-tetrahydroxy-kaurane)15.08 mitoproteome.org

Development of Advanced Quantification Methods in Complex Biological Matrices

Accurate and sensitive quantification of this compound in complex biological matrices, such as plasma, tissue, or cell extracts, is essential for pharmacokinetic, pharmacodynamic, and toxicological studies. The development of advanced analytical methods, such as liquid chromatography-mass spectrometry (LC-MS/MS), is critical for precisely measuring this compound and its metabolites in vivo. While specific quantification methods for this compound were not detailed in the provided search results, the broader context of diterpene research highlights the importance of such advancements. For example, LC-MS/MS methods have been successfully developed for quantifying other complex natural products and their metabolites in biological samples, demonstrating the feasibility and necessity of these techniques for understanding in vivo metabolic profiles and efficacy. Future research will focus on developing highly sensitive, selective, and robust analytical platforms tailored for this compound, addressing challenges posed by matrix effects and the need for high-throughput analysis in drug development pipelines.

Exploration of Novel Molecular Targets for Therapeutic Development

The exploration of novel molecular targets is a pivotal direction for unlocking the full therapeutic potential of this compound. As a diterpene with reported anticancer, anti-inflammatory, and antimicrobial properties, understanding its precise mechanism of action at the molecular level is crucial. h-its.org While kaurane diterpenes are known for a wide array of biological activities, the specific molecular targets through which this compound exerts its effects are yet to be fully elucidated. nih.govmitoproteome.org Research in this area will involve:

Target Identification: Employing biochemical, cellular, and computational approaches (e.g., molecular docking, proteomics) to identify specific proteins, enzymes, or signaling pathways that interact with or are modulated by this compound.

Mechanism of Action Studies: Investigating how these interactions translate into observed biological outcomes, such as cell growth inhibition in cancer or microbial growth suppression.

Structure-Activity Relationship Refinement: Further refining SAR studies to design this compound analogs with enhanced affinity and selectivity for identified targets, potentially leading to more potent and specific therapeutic agents.

Disease-Specific Targeting: Focusing on specific diseases where this compound's bioactivity could be leveraged, such as certain types of cancer or drug-resistant microbial infections, and identifying the unique molecular vulnerabilities in these conditions that this compound could exploit.

Integration of Artificial Intelligence and Enzyme Directed Evolution in Biocatalysis

The integration of Artificial Intelligence (AI) and enzyme directed evolution represents a transformative frontier in the biocatalytic production and modification of compounds like this compound. Biocatalysis, particularly using enzymes, offers a green and sustainable route for synthesizing complex molecules, but often faces challenges related to enzyme activity, selectivity, and stability.

AI and machine learning (ML) are increasingly being applied to manage and interpret the vast datasets generated in biocatalysis research. These computational tools can significantly accelerate the directed evolution of enzymes by reducing the number of costly and time-consuming wet-lab iterations required to achieve desired enzyme characteristics. Key applications and future directions include:

Predictive Modeling for Enzyme Engineering: Using AI algorithms to predict optimal mutations for improving enzyme properties (e.g., higher yields in this compound biotransformation, enhanced regioselectivity for specific hydroxylation sites) based on sequence and structural data.

Automated High-Throughput Screening: Integrating AI with advanced screening technologies, such as microfluidics and microdroplet platforms, to rapidly evaluate large libraries of enzyme variants for improved catalytic performance.

De Novo Enzyme Design: Leveraging AI to design entirely new enzymes capable of catalyzing reactions relevant to this compound synthesis or modification that are currently difficult to achieve.

Retrosynthesis Planning for Biocatalytic Routes: Applying AI to plan multi-step biocatalytic pathways for efficient and sustainable production of this compound and its derivatives.

Enzyme Repurposing: Utilizing AI to identify existing enzymes that can be repurposed or engineered to perform novel chemical transformations on kaurane diterpenes, expanding the diversity of accessible this compound analogs.

This synergistic approach promises to revolutionize the discovery, improvement, and application of biocatalysts, paving the way for more efficient and sustainable production of this compound and other valuable natural products.

Q & A

Q. How can researchers ensure ethical rigor in this compound trials involving human subjects?

  • Methodological Answer : Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) during study design. Submit protocols to institutional review boards (IRBs) with detailed risk-benefit analyses. Use blinded randomization and pre-register trials on platforms like ClinicalTrials.gov to mitigate bias .

Q. What interdisciplinary approaches enhance this compound’s translational potential in oncology research?

  • Methodological Answer : Collaborate with computational biologists to develop gene-expression signatures predictive of this compound response. Combine 3D tumor spheroid models with patient-derived xenografts (PDXs) to simulate tumor microenvironments. Validate findings using clinical trial data annotated with biomarkers .

Key Tables for Methodological Reference

Research Stage Tools/Methods Validation Criteria
Synthesis & PurificationHPLC, NMR, TLCPurity ≥95%, spectral match to reference
In Vitro AssaysRadioligand binding, SPRKd reproducibility (CV <15%)
Data AnalysisMixed-effects models, Bayesian frameworksI² <50%, posterior probability >0.95

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.